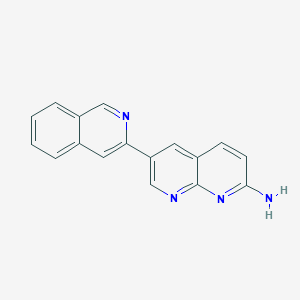
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine is a heterocyclic compound that features both quinoline and naphthyridine moieties. These structures are known for their significant biological and pharmacological activities. The compound is of interest in various fields, including medicinal chemistry, due to its potential therapeutic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine typically involves the formation of the quinoline and naphthyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the quinoline ring can be synthesized via the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The naphthyridine ring can be synthesized through a similar cyclization process involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.
化学反応の分析
Types of Reactions
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-N-oxide derivatives, while reduction may produce amine derivatives.
科学的研究の応用
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell division. This mechanism is similar to that of other quinoline derivatives, which are known to interfere with bacterial DNA synthesis .
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring.
Naphthyridine: Similar to quinoline but with an additional nitrogen atom in the ring.
Quinolin-2-one: A quinoline derivative with a carbonyl group at the second position.
Uniqueness
6-(Quinolin-2-YL)-1,8-naphthyridin-2-amine is unique due to its dual-ring structure, which combines the properties of both quinoline and naphthyridine. This combination enhances its biological activity and makes it a versatile compound for various applications .
特性
分子式 |
C17H12N4 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
6-isoquinolin-3-yl-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C17H12N4/c18-16-6-5-12-7-14(10-20-17(12)21-16)15-8-11-3-1-2-4-13(11)9-19-15/h1-10H,(H2,18,20,21) |
InChIキー |
QRWMGKOUOJPPCG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NC(=CC2=C1)C3=CN=C4C(=C3)C=CC(=N4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


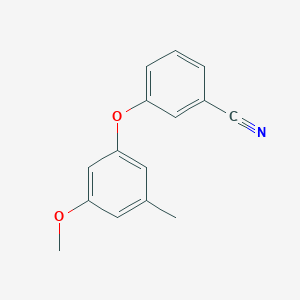
![4-Hydroxy-6-[2-(4-hydroxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B12637962.png)
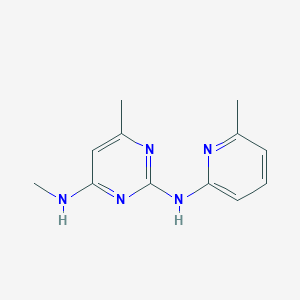
![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)


![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
![(E)-1-[2-hydroxy-2,4-bis(4-methoxyphenyl)-6-phenylcyclohex-3-en-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12637993.png)

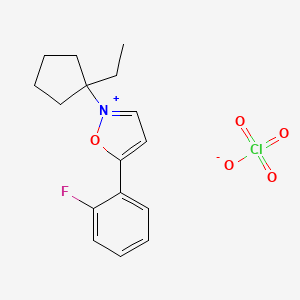
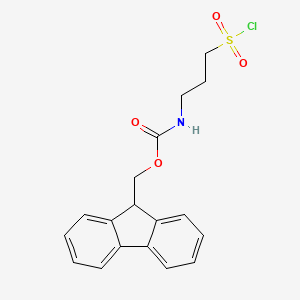
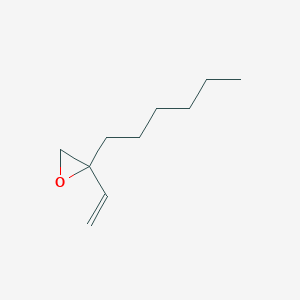

![[3-(Dibromomethylidene)nona-1,4-diyn-1-yl]tri(propan-2-yl)silane](/img/structure/B12638047.png)
